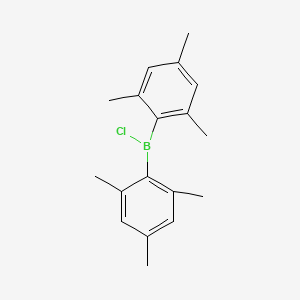
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide: is a complex organic compound that features a thioxanthene core with a nitrophenyl group and a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a nitro group is added to the phenyl ring.
Formation of Carboxamide: The carboxamide functionality is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or thioxanthene core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogenation catalysts such as palladium on carbon are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thioxanthenes and phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its structural properties, it can be used as a fluorescent probe in biological imaging.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments, providing vibrant colors and stability.
Mechanism of Action
The mechanism by which N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thioxanthene core can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
4-Nitrophenol: Shares the nitrophenyl group but lacks the thioxanthene core.
Thioxanthone: Contains the thioxanthene core but lacks the nitrophenyl and carboxamide functionalities.
Uniqueness: N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-4-carboxamide is unique due to the combination of the nitrophenyl group, thioxanthene core, and carboxamide functionality. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.
Properties
CAS No. |
185454-42-6 |
|---|---|
Molecular Formula |
C20H12N2O4S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-9-oxothioxanthene-4-carboxamide |
InChI |
InChI=1S/C20H12N2O4S/c23-18-14-4-1-2-7-17(14)27-19-15(18)5-3-6-16(19)20(24)21-12-8-10-13(11-9-12)22(25)26/h1-11H,(H,21,24) |
InChI Key |
JKHHGYBCPXKDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
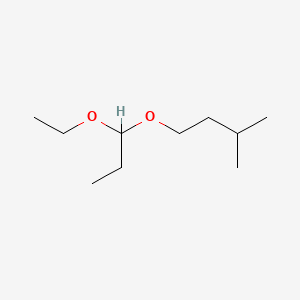
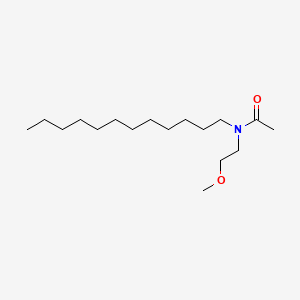
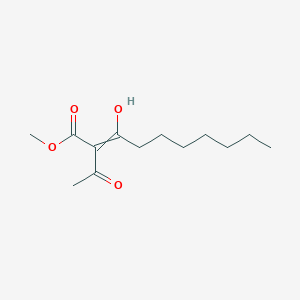
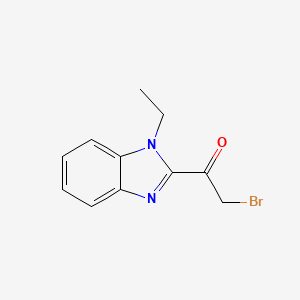
![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
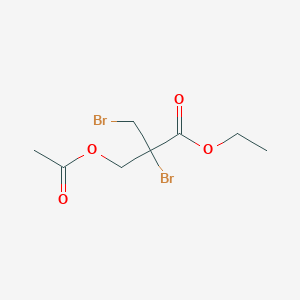
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)

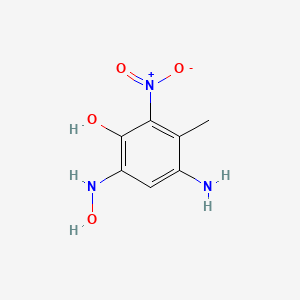
![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)


